
2-(Difluoromethoxy)-7-(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-7-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-(trifluoromethoxy)naphthalene typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a naphthalene core. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of a naphthalene derivative with difluoromethyl and trifluoromethyl reagents in the presence of a palladium catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-7-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The difluoromethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can result in the formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-7-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-7-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorinated groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. Additionally, the compound’s lipophilicity can influence its distribution within biological systems, affecting its overall efficacy and potency.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)naphthalene: This compound lacks the difluoromethoxy group but shares the trifluoromethoxy group with the target compound.
7-(Difluoromethoxy)naphthalene: This compound lacks the trifluoromethoxy group but shares the difluoromethoxy group with the target compound.
2,7-Dimethoxynaphthalene: This compound has methoxy groups instead of fluorinated methoxy groups.
Uniqueness
2-(Difluoromethoxy)-7-(trifluoromethoxy)naphthalene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups on the naphthalene ring. This dual substitution imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H7F5O2 |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
2-(difluoromethoxy)-7-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O2/c13-11(14)18-9-3-1-7-2-4-10(6-8(7)5-9)19-12(15,16)17/h1-6,11H |
InChI Key |
LCFSEFFNILKZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)
![Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane](/img/structure/B11842391.png)
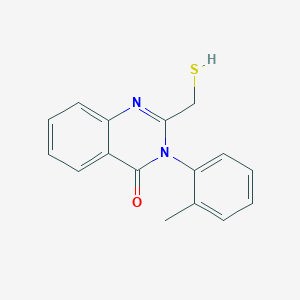
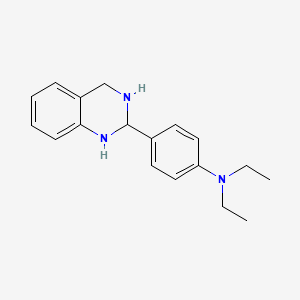


![2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11842425.png)
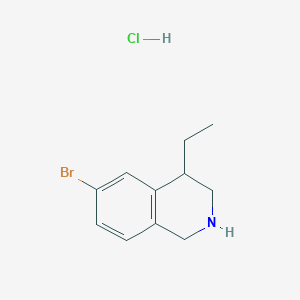

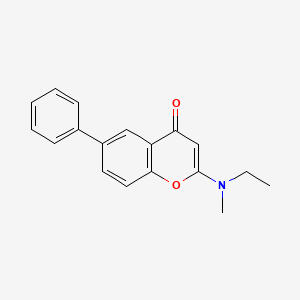
![6-Nitrospiro[chroman-2,2'-indole]](/img/structure/B11842455.png)

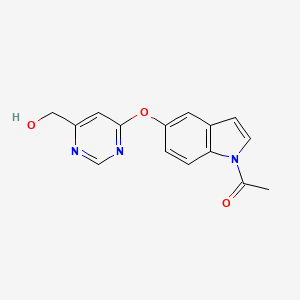
![Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11842486.png)
